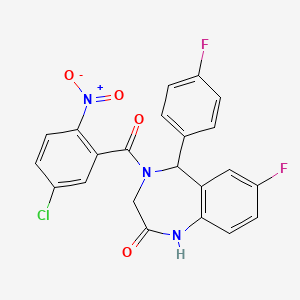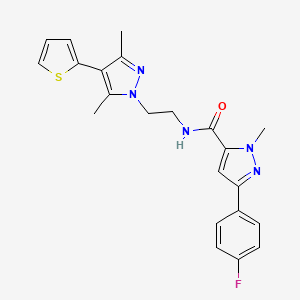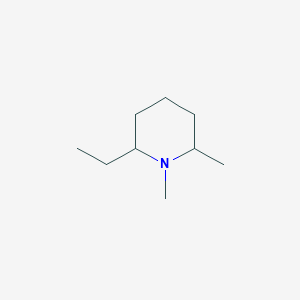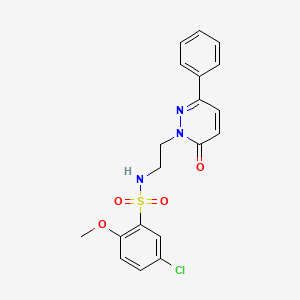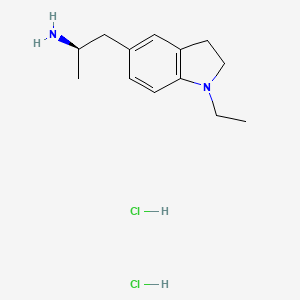
(2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Alkylation: The indole ring is then alkylated at the nitrogen atom with ethyl groups using alkyl halides in the presence of a base.
Amination: The propan-2-amine side chain is introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the indole ring or the amine group.
Reduction: Reduction reactions may target the indole ring or the amine group, leading to various reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the indole ring or the ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: The compound is used as a precursor for synthesizing various indole derivatives with potential biological activities.
Biology
Biological Studies: It is studied for its interactions with biological targets, such as enzymes and receptors.
Medicine
Therapeutic Potential: The compound is investigated for its potential use in treating various diseases, including neurological disorders and cancers.
Industry
Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of (2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-1-(1-Methyl-2,3-dihydroindol-5-yl)propan-2-amine
- (2R)-1-(1-Propyl-2,3-dihydroindol-5-yl)propan-2-amine
Uniqueness
The unique structural features of (2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine, such as the ethyl group and the specific configuration, contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
(2R)-1-(1-ethyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-3-15-7-6-12-9-11(8-10(2)14)4-5-13(12)15;;/h4-5,9-10H,3,6-8,14H2,1-2H3;2*1H/t10-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWCFHBUBMKUPJ-YQFADDPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)CC(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC2=C1C=CC(=C2)C[C@@H](C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
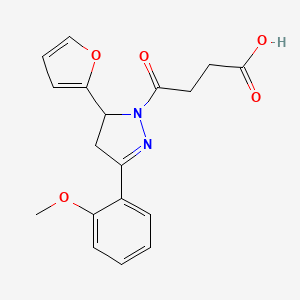
![N-(5-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2738441.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2738444.png)
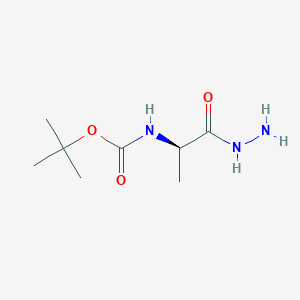
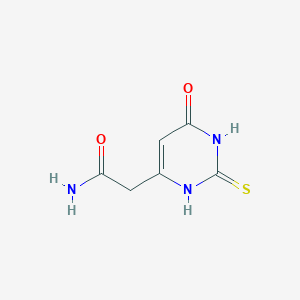
![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2738450.png)
![N-[(4-methoxyphenyl)methyl]-4-(4-{[(4-methoxyphenyl)methyl]sulfamoyl}phenoxy)benzene-1-sulfonamide](/img/structure/B2738451.png)
![Benzyl 3,4-dihydrospiro[isoquinoline-1,4'-piperidine]-2-carboxylate hydrochloride](/img/structure/B2738452.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2738454.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide](/img/structure/B2738455.png)
